molecular formula C12H13ClF3N3O B1308559 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 338780-66-8

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No.: B1308559
CAS No.: 338780-66-8
M. Wt: 307.7 g/mol
InChI Key: PMZLEJZBYZVZMY-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring with a carboxamide group

Biochemical Analysis

Biochemical Properties

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence . This interaction is significant as it can attenuate secondary metabolism and thwart bacterial growth .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit microbial fatty acid synthase, a multidomain enzyme complex, thereby reducing the anabolic capacity of fatty acids and impacting cell viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes such as phosphopantetheinyl transferase by binding to their active sites, preventing their normal function . This inhibition leads to a cascade of effects, including changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under ambient temperature conditions, ensuring its efficacy over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits target enzymes without causing significant adverse effects. At higher doses, it may exhibit toxic effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, impacting its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that the compound exerts its effects precisely where needed within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring substituted with a trifluoromethyl group. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with piperidine under specific conditions to form the desired product . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted pyridines, N-oxides, and biaryl compounds are some of the major products formed from these reactions.

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes makes it a valuable compound in both pharmaceutical and agrochemical research.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3N3O/c13-9-5-8(12(14,15)16)6-18-11(9)19-3-1-7(2-4-19)10(17)20/h5-7H,1-4H2,(H2,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZLEJZBYZVZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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